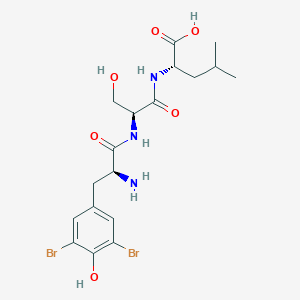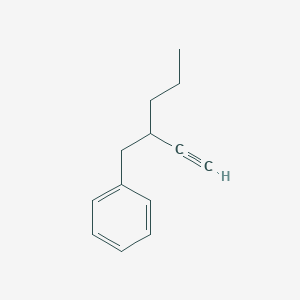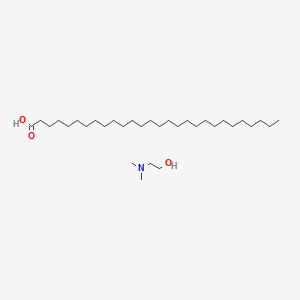
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is composed of three amino acids: 3,5-dibromo-L-tyrosine, L-serine, and L-leucine, linked together in a specific sequence. The presence of bromine atoms in the tyrosine residue imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-L-tyrosyl-L-seryl-L-leucine typically involves the following steps:
Bromination of L-tyrosine: L-tyrosine is first brominated to produce 3,5-dibromo-L-tyrosine. This is achieved by reacting L-tyrosine with bromine in the presence of a suitable solvent, such as acetic acid, and a catalyst like hydrogen bromide (HBr).
Peptide Coupling: The brominated tyrosine is then coupled with L-serine and L-leucine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of L-tyrosine are brominated in industrial reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the brominated tyrosine with L-serine and L-leucine. These machines allow for precise control over reaction conditions and can produce large batches of the compound efficiently.
化学反応の分析
Types of Reactions
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The bromine atoms in the tyrosine residue can be oxidized to form bromine oxides, which can further react to form more complex structures.
Reduction: The compound can be reduced to remove the bromine atoms, yielding L-tyrosyl-L-seryl-L-leucine.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Bromine oxides and other oxidized derivatives.
Reduction: L-tyrosyl-L-seryl-L-leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins. Its unique structure allows for the study of brominated amino acids in peptide chemistry.
Biology: Investigated for its role in cellular signaling pathways and protein interactions. The brominated tyrosine residue can mimic phosphorylated tyrosine, making it useful in studying tyrosine kinase signaling.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent. The bromine atoms enhance the compound’s ability to interact with biological targets.
Industry: Used in the development of novel biomaterials and as a precursor for synthesizing other brominated compounds with industrial applications.
作用機序
The mechanism of action of 3,5-dibromo-L-tyrosyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes that recognize brominated tyrosine residues. This includes tyrosine kinases and phosphatases involved in cellular signaling.
Pathways Involved: By mimicking phosphorylated tyrosine, the compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
類似化合物との比較
Similar Compounds
3-Bromo-L-tyrosyl-L-seryl-L-leucine: Similar structure but with only one bromine atom.
L-tyrosyl-L-seryl-L-leucine: Lacks bromine atoms, making it less reactive and less potent in biological applications.
3,5-Diiodo-L-tyrosyl-L-seryl-L-leucine: Contains iodine atoms instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine is unique due to the presence of two bromine atoms in the tyrosine residue. This dual bromination enhances its reactivity and ability to interact with biological targets, making it more potent in various applications compared to its mono-brominated or non-brominated counterparts.
特性
CAS番号 |
768360-59-4 |
|---|---|
分子式 |
C18H25Br2N3O6 |
分子量 |
539.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H25Br2N3O6/c1-8(2)3-13(18(28)29)22-17(27)14(7-24)23-16(26)12(21)6-9-4-10(19)15(25)11(20)5-9/h4-5,8,12-14,24-25H,3,6-7,21H2,1-2H3,(H,22,27)(H,23,26)(H,28,29)/t12-,13-,14-/m0/s1 |
InChIキー |
SKHJMKQBHUMEJN-IHRRRGAJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)



![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
